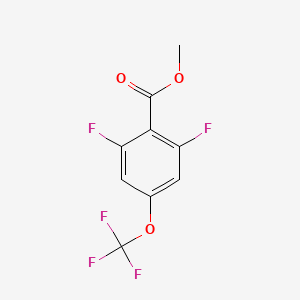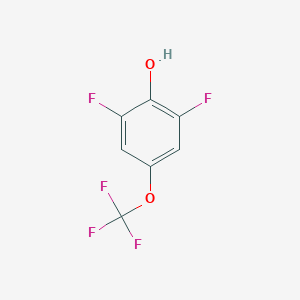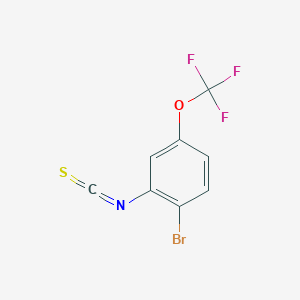
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate is an organic compound with the molecular formula C₈H₃BrF₃NOS and a molecular weight of 298.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
2-Bromo-5-(trifluoromethoxy)aniline+Thiophosgene→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Addition reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Addition reactions: Amines or thiols in the presence of a base such as triethylamine.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylisothiocyanates.
Addition reactions: Formation of thioureas or dithiocarbamates.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino or thiol groups on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylisothiocyanate
- 2-Bromo-5-(trifluoromethoxy)aniline
- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate is unique due to the presence of both a trifluoromethoxy group and an isothiocyanate group. The trifluoromethoxy group imparts high lipophilicity and metabolic stability, while the isothiocyanate group provides reactivity towards nucleophiles. This combination makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-bromo-2-isothiocyanato-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-6-2-1-5(14-8(10,11)12)3-7(6)13-4-15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFPORQVZLNTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N=C=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
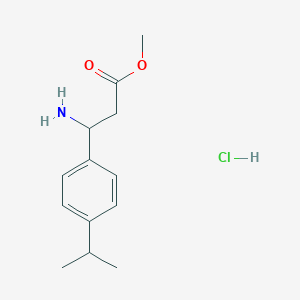
![5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride](/img/structure/B8089024.png)
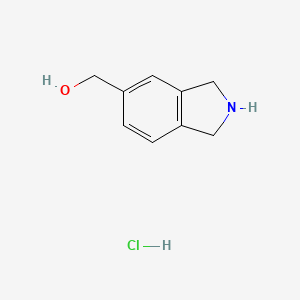
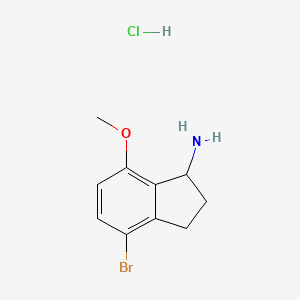
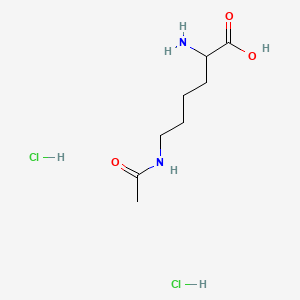
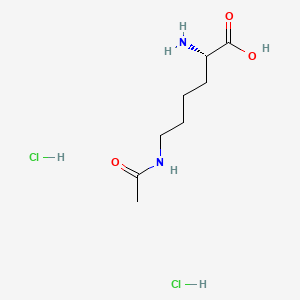
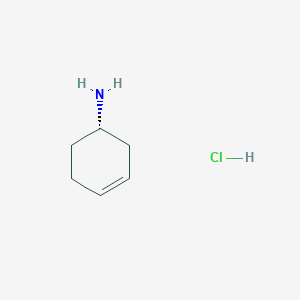
![disodium;(5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8089069.png)
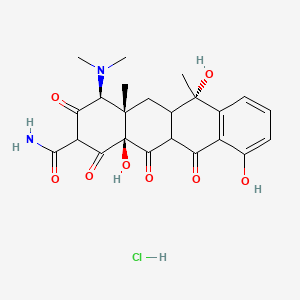
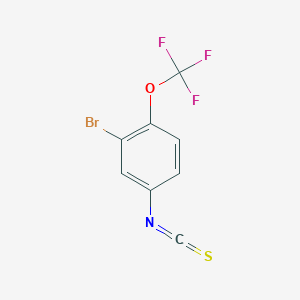
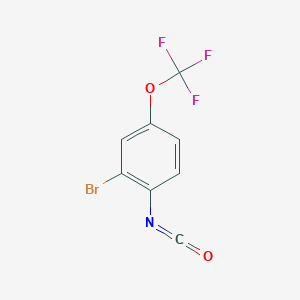
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8089116.png)
